![molecular formula C18H11NO3 B10845596 7-ethynyl-6H-chromeno[4,3-b]quinoline-3,9-diol](/img/structure/B10845596.png)
7-ethynyl-6H-chromeno[4,3-b]quinoline-3,9-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-ethynyl-6H-chromeno[4,3-b]quinoline-3,9-diol is a complex organic compound that belongs to the class of chromenoquinolines. This compound is characterized by its unique structure, which includes a chromene ring fused with a quinoline ring, and an ethynyl group at the 7th position. The presence of hydroxyl groups at the 3rd and 9th positions adds to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethynyl-6H-chromeno[4,3-b]quinoline-3,9-diol can be achieved through various methods. One efficient approach involves the triflic anhydride/2-fluoropyridine (Tf2O/2-F-Pyr)-promoted domino intramolecular cycloaddition reactions of salicylic-acid-derived N-phenyl-ortho-propynyloxy benzamides under mild, metal-free conditions . This method is scalable and compatible with a broad scope of substrates bearing halogens, trifluoromethyl, and electron-donating groups.
Another method involves the use of a zirconium-based metal-organic framework (MOF) as a catalyst for the one-pot three-component condensation reaction of 4-hydroxycumarine, 1-naphthylamine, and aromatic aldehydes under solvent-free conditions at 110°C . This approach offers high atom efficiency and short reaction times.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of metal-free conditions and efficient catalysts like zirconium-based MOFs can be advantageous for large-scale production due to their cost-effectiveness and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions
7-ethynyl-6H-chromeno[4,3-b]quinoline-3,9-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The ethynyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the ethynyl group under basic conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Dihydrochromenoquinolines.
Substitution: Various substituted chromenoquinolines depending on the nucleophile used.
Scientific Research Applications
7-ethynyl-6H-chromeno[4,3-b]quinoline-3,9-diol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Exhibits potential as a selective estrogen receptor beta (ERβ) ligand with high binding affinity.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 7-ethynyl-6H-chromeno[4,3-b]quinoline-3,9-diol involves its interaction with molecular targets such as estrogen receptors. As a selective ERβ ligand, it binds to the receptor and modulates its activity, leading to various biological effects . The compound’s ability to act as a fluorescent probe is attributed to its unique structural features, which allow it to interact with specific biological components and emit fluorescence under certain conditions .
Comparison with Similar Compounds
Similar Compounds
6H-chromeno[4,3-b]quinoline: A parent compound with similar structural features but lacking the ethynyl and hydroxyl groups.
6-phenyl-6H-chromeno[4,3-b]quinoline: A derivative with a phenyl group at the 6th position.
6H-chromeno[4,3-b]quinolin-6-ones: Compounds with a ketone group at the 6th position.
Uniqueness
7-ethynyl-6H-chromeno[4,3-b]quinoline-3,9-diol is unique due to the presence of the ethynyl group at the 7th position and hydroxyl groups at the 3rd and 9th positions. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H11NO3 |
|---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
7-ethynyl-6H-chromeno[4,3-b]quinoline-3,9-diol |
InChI |
InChI=1S/C18H11NO3/c1-2-12-14-7-10(20)4-6-16(14)19-18-13-5-3-11(21)8-17(13)22-9-15(12)18/h1,3-8,20-21H,9H2 |
InChI Key |
NFDYBNVVFHAKIV-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C2COC3=C(C2=NC4=C1C=C(C=C4)O)C=CC(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




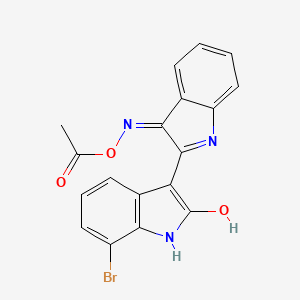
![7-bromo-6H-chromeno[4,3-b]quinoline-3,9-diol](/img/structure/B10845541.png)
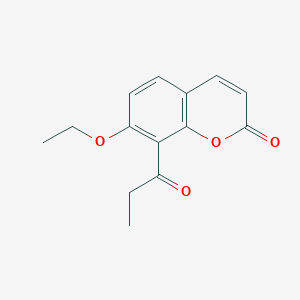
![7-Chloro-1,3-dihydro-imidazo[4,5-b]quinolin-2-one](/img/structure/B10845544.png)
![7-chloro-6H-chromeno[4,3-b]quinoline-3,9-diol](/img/structure/B10845551.png)

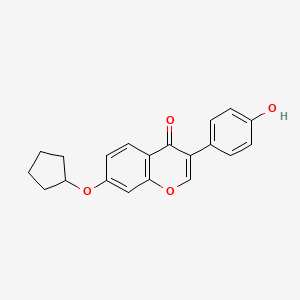
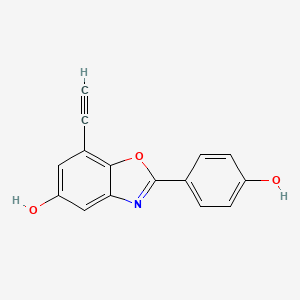
![7-Fluoro-1,3-dihydro-imidazo[4,5-b]quinolin-2-one](/img/structure/B10845575.png)
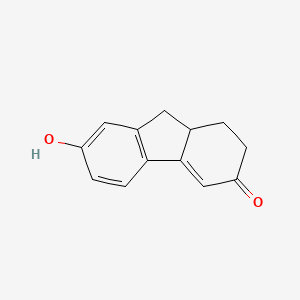
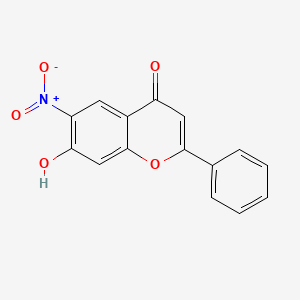
![7-ethyl-6H-chromeno[4,3-b]quinoline-3,9-diol](/img/structure/B10845593.png)
